2-{[(4-Chlorophenyl)methoxy]methyl}oxirane 2-{[(4-Chlorophenyl)methoxy]methyl}oxirane
Brand Name: Vulcanchem
CAS No.: 66931-55-3
VCID: VC4138267
InChI: InChI=1S/C10H11ClO2/c11-9-3-1-8(2-4-9)5-12-6-10-7-13-10/h1-4,10H,5-7H2
SMILES: C1C(O1)COCC2=CC=C(C=C2)Cl
Molecular Formula: C10H11ClO2
Molecular Weight: 198.65

2-{[(4-Chlorophenyl)methoxy]methyl}oxirane

CAS No.: 66931-55-3

Cat. No.: VC4138267

Molecular Formula: C10H11ClO2

Molecular Weight: 198.65

* For research use only. Not for human or veterinary use.

2-{[(4-Chlorophenyl)methoxy]methyl}oxirane - 66931-55-3

Specification

CAS No. 66931-55-3
Molecular Formula C10H11ClO2
Molecular Weight 198.65
IUPAC Name 2-[(4-chlorophenyl)methoxymethyl]oxirane
Standard InChI InChI=1S/C10H11ClO2/c11-9-3-1-8(2-4-9)5-12-6-10-7-13-10/h1-4,10H,5-7H2
Standard InChI Key ZDNBCVOWXDVDPK-UHFFFAOYSA-N
SMILES C1C(O1)COCC2=CC=C(C=C2)Cl

Introduction

Structural Characteristics and Physicochemical Properties

2-{[(4-Chlorophenyl)methoxy]methyl}oxirane (IUPAC: 2-[(4-chlorobenzyl)oxy]methyloxirane) belongs to the class of substituted epoxides, characterized by a three-membered cyclic ether ring. The compound’s molecular formula is C₁₀H₁₁ClO₂, with a molecular weight of 198.65 g/mol . Its structure integrates two key functional groups:

  • A para-chlorophenyl moiety, which enhances lipophilicity and influences electronic properties.

  • A methoxymethyl substituent attached to the oxirane ring, modulating steric and electronic effects.

Table 1: Comparative Structural Features of Chlorinated Epoxides

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
2-{[(4-Chlorophenyl)methoxy]methyl}oxiraneC₁₀H₁₁ClO₂198.654-chlorobenzyl, methoxymethyl
2-(4-Chlorophenyl)-2-methoxy-3,3-dimethyl-oxirane C₁₁H₁₃ClO₂212.674-chlorophenyl, methoxy, dimethyl
2-{[Bis(4-chlorophenyl)methoxy]methyl}oxiraneC₁₆H₁₄Cl₂O₂309.18Bis(4-chlorophenyl), methoxy
(2S)-2-[(4-Chlorophenoxy)methyl]oxirane C₉H₉ClO₂184.624-chlorophenoxy, stereospecific

The epoxide ring imposes significant ring strain (≈110 kJ/mol), making it highly reactive toward nucleophiles. This reactivity is further influenced by the electron-withdrawing chlorine atom, which polarizes the C-O bonds in the oxirane ring .

Synthesis and Chemical Reactivity

Table 2: Representative Reaction Conditions for Epoxide Synthesis

Starting MaterialReagent/ConditionsYield (%)Reference
Bis(4-chlorophenyl)methanolEpichlorohydrin, NaOH, 60°C72
4-Chlorophenoxypropene mCPBA, CH₂Cl₂, 0°C85

Key Chemical Transformations

The compound undergoes characteristic epoxide reactions:

  • Ring-Opening Nucleophilic Substitution: Amines, thiols, or water attack the electrophilic oxirane carbon, yielding diols or substituted alcohols. For example, reaction with ethylenediamine produces a diamine derivative, potentially useful in polymer chemistry.

  • Acid-Catalyzed Rearrangements: In acidic media, the epoxide may rearrange to carbonyl-containing products via Criegee intermediates.

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces the epoxide to a vicinal diol, while catalytic hydrogenation yields saturated ethers .

CompoundCell Line (Cancer Type)IC₅₀ (µM)Mechanism
2-{[Bis(4-chlorophenyl)methoxy]methyl}oxiraneA549 (Lung)8.7DNA alkylation
(2S)-2-[(4-Chlorophenoxy)methyl]oxirane HeLa (Cervical)12.3Tubulin inhibition

Comparative Analysis with Structural Analogues

Electronic Effects

  • Chlorine Substitution: Para-chloro groups increase electrophilicity of the epoxide ring by 15% compared to methyl-substituted analogues, accelerating nucleophilic attack .

  • Methoxy vs. Methyl Groups: Methoxy derivatives exhibit 20% higher aqueous solubility due to hydrogen bonding, enhancing bioavailability .

Steric Considerations

  • Dimethyl Substitution (e.g., in ): Reduces ring strain by 8%, lowering reactivity but improving thermal stability.

  • Bis(4-chlorophenyl) Groups (e.g., in): Introduce steric hindrance, slowing hydrolysis rates by 40% in physiological conditions.

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